Enhanced Lipophilicity vs. Mono-Halogenated and Dichloro Analogs
The XLogP3 value for 3-bromo-5-chloro-1-methyl-1H-indazole is 3.200 , which is substantially higher than that of its mono-halogenated counterparts, 3-bromo-1-methyl-1H-indazole (2.6) [1] and 5-chloro-1-methyl-1H-indazole (2.2) [2]. This indicates significantly greater lipophilicity.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.200 |
| Comparator Or Baseline | 3-bromo-1-methyl-1H-indazole: 2.6; 5-chloro-1-methyl-1H-indazole: 2.2 |
| Quantified Difference | 0.6 to 1.0 logP units higher |
| Conditions | Computed by XLogP3 algorithm |
Why This Matters
A higher logP value directly impacts membrane permeability and compound distribution in biological systems, making it a critical parameter for selecting building blocks for drug discovery where target engagement may require crossing lipid bilayers.
- [1] PubChem. (n.d.). 3-Bromo-1-methyl-1H-indazole (CID 22419368). View Source
- [2] Kuujia.com. (n.d.). Cas no 1209268-02-9 (5-Chloro-1-methyl-1H-indazole). View Source
